molecular formula C9H9BrN2O B1298416 N-(5-bromopyridin-2-yl)cyclopropanecarboxamide CAS No. 186253-84-9

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide

Cat. No. B1298416
M. Wt: 241.08 g/mol
InChI Key: GACXRAMFHQCJTK-UHFFFAOYSA-N
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Description

The compound "N-(5-bromopyridin-2-yl)cyclopropanecarboxamide" is a chemical entity that can be derived from cyclopropanecarboxylic acid derivatives. These derivatives are known for their biological activity and have been used as lead compounds in the synthesis of various bioactive molecules. The presence of a bromopyridinyl group suggests potential for interactions with biological targets, and the cyclopropane carboxamide moiety could confer structural rigidity and influence the compound's reactivity and binding properties .

Synthesis Analysis

The synthesis of related cyclopropanecarboxamide derivatives involves the use of cyclopropanecarboxylic acid or its dimethyl variant as starting materials. For instance, N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives are synthesized through a series of reactions, including the oxidation of intermediate compounds in the presence of bromine in chloroform solution . Although the exact synthesis of "N-(5-bromopyridin-2-yl)cyclopropanecarboxamide" is not detailed in the provided papers, similar synthetic strategies involving halogenation, amidation, and cyclization reactions could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as elemental analysis and X-ray crystallography . These methods provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For "N-(5-bromopyridin-2-yl)cyclopropanecarboxamide," one could expect similar analytical approaches to confirm its structure, with particular attention to the bromopyridinyl and cyclopropanecarboxamide moieties.

Chemical Reactions Analysis

The reactivity of "N-(5-bromopyridin-2-yl)cyclopropanecarboxamide" can be inferred from related compounds. For example, the presence of a bromine atom on the pyridinyl ring could make it susceptible to nucleophilic substitution reactions, potentially allowing for further functionalization of the molecule . Additionally, the cyclopropane ring is known for its ring strain, which can lead to interesting chemical reactivity under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(5-bromopyridin-2-yl)cyclopropanecarboxamide" are not explicitly provided, related compounds exhibit properties influenced by their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, as well as halogen atoms, can affect the compound's solubility, melting point, and crystalline structure . The compound's stability and reactivity can also be influenced by the cyclopropane ring and the electron-withdrawing effects of the bromine atom and the amide group.

Scientific Research Applications

  • Field : Medicinal Chemistry
    • Application : Synthesis of Novel Pyridine-Based Derivatives
    • Method : The study describes a palladium-catalyzed one pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
    • Results : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies. The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

properties

IUPAC Name

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXRAMFHQCJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350690
Record name N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide

CAS RN

186253-84-9
Record name N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wang, L Zhang, X Pan, B Dai, Y Sun, C Li… - Scientific Reports, 2017 - nature.com
Recently, we have identified a biphenyl-aryl urea incorporated with salicylaldoxime (BPS-7) as an anti-angiogenesis agent. Herein, we disclosed a series of novel anti-angiogenesis …
Number of citations: 19 www.nature.com

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